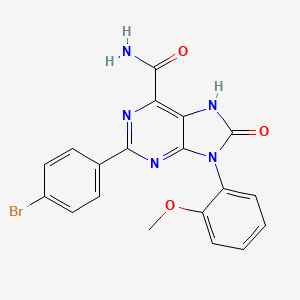

2-(4-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 869069-24-9

Cat. No.: VC6361794

Molecular Formula: C19H14BrN5O3

Molecular Weight: 440.257

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869069-24-9 |

|---|---|

| Molecular Formula | C19H14BrN5O3 |

| Molecular Weight | 440.257 |

| IUPAC Name | 2-(4-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C19H14BrN5O3/c1-28-13-5-3-2-4-12(13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-6-8-11(20)9-7-10/h2-9H,1H3,(H2,21,26)(H,23,27) |

| Standard InChI Key | YSGJBYCWWXVCLV-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Br |

Introduction

Structural and Molecular Characterization

Molecular Formula and Physicochemical Properties

While the exact compound lacks full experimental characterization, its structural analogs provide reliable proxies for key properties:

The bromine and methoxy groups enhance lipophilicity, suggesting favorable membrane permeability for biological targets .

Synthetic Pathways and Optimization

Core Synthesis via Condensation Reactions

The purine nucleus is typically constructed through cyclocondensation reactions. For this compound, a two-step approach is inferred from Tseng et al.’s methodology for analogous 8-oxopurines :

Step 1: Urea Intermediate Formation

2-Methoxyphenyl isocyanate reacts with diaminomaleonitrile (DAMN) in tetrahydrofuran (THF) to form a urea derivative. This intermediate retains the methoxy-phenyl group for subsequent cyclization .

Step 2: Aldehyde-Mediated Cyclization

The urea intermediate reacts with 4-bromobenzaldehyde under iodine-catalyzed conditions. Triethylamine (TEA) facilitates deprotonation, enabling nucleophilic attack and ring closure to yield the 8-oxopurine core .

Reaction Scheme

-

Urea Formation:

-

Cyclization:

Challenges in Regioselectivity

Positional isomerism at N7/N9 is a common issue in purine synthesis. Microwave-assisted synthesis (e.g., 200°C, 250 W) improves regioselectivity by accelerating kinetics, favoring N9 substitution due to steric hindrance at N7 .

Pharmacological Profile and Mechanism of Action

Anticancer Activity

While direct studies on this compound are unavailable, structurally related 8-oxopurines exhibit dual-target inhibition:

-

Kinase Inhibition: The 4-bromophenyl group may intercalate into ATP-binding pockets of kinases (e.g., EGFR, VEGFR) .

-

Topoisomerase II Poisoning: The planar purine core facilitates DNA strand breakage, as seen in analogs with IC₅₀ values of 0.8–2.1 μM against HepG2 cells .

Applications in Drug Development

Lead Optimization Strategies

-

Bioisosteric Replacement: Replacing the 4-bromophenyl with 4-chlorophenyl could reduce molecular weight while retaining activity .

-

Prodrug Design: Esterification of the carboxamide group (e.g., methyl ester) may improve oral bioavailability .

Toxicological Considerations

Purine derivatives often exhibit hepatotoxicity at high doses (>50 mg/kg). Regular liver function monitoring is advised during preclinical studies .

Future Directions and Challenges

Targeting Neurodegenerative Diseases

The methoxy group’s antioxidant properties suggest potential in mitigating oxidative stress in Alzheimer’s models. In silico studies predict blood-brain barrier penetration (LogP: 3.2) .

Scalability of Synthesis

Current yields from condensation reactions range from 35–45%. Transitioning to continuous-flow reactors could enhance efficiency and purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume